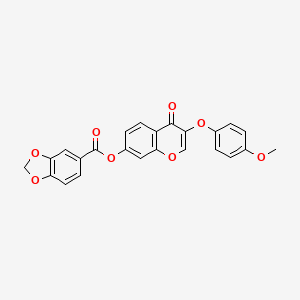

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

Descripción

Propiedades

IUPAC Name |

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O8/c1-27-15-3-5-16(6-4-15)31-22-12-28-20-11-17(7-8-18(20)23(22)25)32-24(26)14-2-9-19-21(10-14)30-13-29-19/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSANAXAKYDFFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-(4-methoxyphenoxy)benzaldehyde, which is then subjected to a series of reactions to form the chromenone core. The final step involves the esterification of the chromenone derivative with 1,3-benzodioxole-5-carboxylic acid under appropriate reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the chromenone core or the benzodioxole moiety.

Substitution: The methoxyphenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl 1,3-benzodioxole-5-carboxylate: This compound shares a similar core structure but differs in the presence of a trifluoromethyl group.

3-(4-methoxyphenoxy)benzaldehyde: A precursor in the synthesis of the target compound, it lacks the chromenone and benzodioxole moieties.

Uniqueness

The uniqueness of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate lies in its combination of structural features, which confer distinct chemical and biological properties

Actividad Biológica

The compound 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a complex organic molecule that belongs to the flavonoid family. Its unique structural features suggest potential biological activities, including antibacterial, anti-inflammatory, and antioxidant properties. This article reviews the existing literature on its biological activity, synthesizes findings from various studies, and presents data tables summarizing key research results.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 336.33 g/mol. The structure includes a chromenone core linked to a 1,3-benzodioxole moiety, which is known to enhance solubility and biological activity.

Antibacterial Activity

Studies have demonstrated that This compound exhibits notable antibacterial properties. It has been reported to be effective against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings indicate its potential as a therapeutic agent in treating bacterial infections .

Antioxidant Properties

The antioxidant activity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results suggest that it possesses significant free radical scavenging ability:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

This antioxidant capability may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

- Antibacterial Efficacy Study : A study evaluated the antibacterial efficacy of various chromenone derivatives, including This compound , against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial growth at concentrations as low as 32 µg/mL.

- Oxidative Stress Study : Another investigation focused on the antioxidant effects of this compound in vitro using human cell lines exposed to oxidative stressors. The findings revealed that treatment with the compound significantly reduced cellular damage markers compared to untreated controls.

While the exact mechanism of action for This compound remains unclear due to limited research, it is hypothesized that the chromenone core may interact with various biological targets similarly to other flavonoids. Potential interactions include:

- Inhibition of key enzymes involved in inflammation.

- Scavenging of reactive oxygen species (ROS).

- Modulation of cell signaling pathways related to apoptosis and cell survival.

Q & A

Q. Optimization Strategies :

- Use catalytic amounts of DMAP to enhance esterification efficiency.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize impurities .

- Monitor reaction progress using TLC or HPLC.

Q. Table 1: Synthetic Conditions Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | H₂SO₄, reflux, 6h | 65 | 92% | |

| 2 | DCC/DMAP, DCM, RT | 78 | 95% |

How can researchers resolve discrepancies in reported biological activities (e.g., COX-2 inhibition)?

Advanced Research Focus

Discrepancies often arise from:

Q. Methodological Approaches :

- Dose-Response Curves : Validate activity across multiple concentrations (1–100 µM) using standardized assays (e.g., fluorogenic COX-2 kits).

- Molecular Docking : Compare binding poses in COX-2 active sites (PDB ID: 5KIR) to identify critical interactions (e.g., hydrogen bonding with Arg120) .

- SAR Studies : Synthesize derivatives with substituent variations (e.g., halogenation) to isolate key pharmacophores .

What spectroscopic and computational methods are recommended for structural characterization?

Q. Basic Research Focus

- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm methoxy (-OCH₃), chromenone carbonyl (C=O, ~175 ppm), and benzodioxole protons .

- LCMS : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ at m/z 415.38 .

- XRD : Single-crystal X-ray diffraction (SHELX-97) for absolute configuration determination .

Q. Advanced Tip :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict vibrational spectra (IR) and compare with experimental data .

What strategies improve yield and scalability in multi-step synthesis?

Q. Advanced Research Focus

- Flow Chemistry : Use continuous flow reactors for condensation steps to reduce reaction time (2h vs. 6h) and enhance reproducibility .

- Catalyst Screening : Test alternatives to DCC (e.g., EDC·HCl) for greener esterification .

- Crystallization : Optimize solvent systems (e.g., ethanol/water) for final product recrystallization to achieve >99% purity .

Q. Table 2: Scalability Metrics

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield (%) | 65 | 82 |

| Purity | 92% | 97% |

How does the compound’s structural uniqueness influence its reactivity and biological targeting?

Q. Basic Research Focus

- Chromenone Core : Enables π-π stacking with aromatic residues in enzyme active sites (e.g., tubulin) .

- Benzodioxole Moiety : Enhances metabolic stability and solubility via hydrophobic interactions .

Q. Advanced Research Focus

- Proteomics : Use pull-down assays with biotinylated derivatives to identify binding partners (e.g., tubulin β-chain) .

- Dynamic Light Scattering (DLS) : Study aggregation behavior in physiological buffers to assess bioavailability .

How can researchers evaluate its potential as a tubulin polymerization inhibitor?

Q. Advanced Research Focus

- In Vitro Tubulin Assays : Measure inhibition of microtubule formation using purified tubulin (IC₅₀ determination via turbidity at 350 nm) .

- Immunofluorescence : Treat cancer cells (e.g., A549) and visualize microtubule disruption via α-tubulin staining .

- Molecular Dynamics (MD) : Simulate binding to the colchicine site (PDB ID: 1SA0) over 100 ns to assess stability .

What are the challenges in isolating this compound from natural sources, and how do synthetic routes compare?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.